5-methoxy-2-[(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)oxy]pyrimidine
Description
Properties
IUPAC Name |
8-[4-(5-methoxypyrimidin-2-yl)oxypiperidin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N7O2/c1-11-20-21-15-14(17-5-8-23(11)15)22-6-3-12(4-7-22)25-16-18-9-13(24-2)10-19-16/h5,8-10,12H,3-4,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZARHPIADJSHMKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CCC(CC3)OC4=NC=C(C=N4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Aminopyrazines with Nitrile Equivalents
Aminopyrazine derivatives react with nitrile sources (e.g., cyanogen bromide) under acidic conditions to form the triazole ring. For 3-methyl substitution, methylamine or acetylating agents are introduced during cyclization.
Example Protocol
Functionalization of Piperidine
Piperidin-4-ol is modified through protection-deprotection strategies to ensure regioselective substitution.
Boc Protection and Subsequent Deprotection
Mitsunobu Reaction for Ether Bond Formation
The Boc-protected piperidine reacts with 5-methoxypyrimidin-2-ol under Mitsunobu conditions:
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Reagents : DIAD (diisopropyl azodicarboxylate), PPh₃ (triphenylphosphine) in anhydrous THF.
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Conditions : 0°C to room temperature, 12 hours.
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Yield : 72% after column chromatography (SiO₂, hexane/EtOAc 3:1).
Coupling of Piperidine and Triazolopyrazine
The Boc group is removed to expose the piperidine nitrogen for nucleophilic substitution with the triazolopyrazine chloride.
Deprotection and Alkylation
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Piperidin-4-yloxy-5-methoxypyrimidine Hydrochloride :
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N-Alkylation with 8-Chloro-3-methyl-triazolo[4,3-a]pyrazine :
Optimization and Scale-Up Considerations
Solvent and Base Screening for N-Alkylation
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DMF | K₂CO₃ | 80 | 65 |
| DMSO | Cs₂CO₃ | 90 | 58 |
| NMP | DBU | 100 | 52 |
DMF with K₂CO₃ provided optimal balance between reactivity and byproduct formation.
Catalytic Advances
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Palladium-Mediated Cross-Coupling : Suzuki-Miyaura coupling attempted for late-stage diversification but showed limited efficacy due to heterocycle sensitivity.
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Microwave Assistance : Reduced reaction time for cyclocondensation from 6 hours to 45 minutes at 150°C, improving yield to 74%.
Characterization and Analytical Data
Chemical Reactions Analysis
Types of Reactions
The compound can undergo several types of chemical reactions, including:
Oxidation: : Though it is generally stable under mild oxidative conditions, stronger oxidants can lead to degradation.
Reduction: : Its functional groups allow for reduction reactions, particularly targeting the triazolopyrazine ring.
Substitution: : Both electrophilic and nucleophilic substitution reactions can occur, especially at the pyrimidine core.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: : Catalytic hydrogenation using palladium on carbon or sodium borohydride in alcoholic solvents.
Substitution: : Halogenated reagents like bromo or iodo derivatives in the presence of base (e.g., potassium carbonate).
Major Products
The major products of these reactions typically involve alterations to the methoxy, piperidinyl, or triazolopyrazine groups, leading to a variety of derivatives with potentially differing biological activities.
Scientific Research Applications
The compound 5-methoxy-2-[(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)oxy]pyrimidine has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. This article provides a detailed overview of its applications, supported by data tables and case studies.
Structure and Composition
The molecular formula of this compound is . Its structure comprises a pyrimidine core substituted with a methoxy group and a piperidine moiety linked via a triazole derivative. This structural complexity is believed to contribute to its diverse pharmacological properties.
Pharmacological Studies
Research indicates that this compound may exhibit significant pharmacological activities, particularly in the fields of neuropharmacology and oncology. Its ability to interact with various biological targets suggests potential therapeutic uses.
Neuropharmacology
Studies have shown that compounds with similar structures can influence neurotransmitter systems, including dopamine and serotonin pathways. This suggests that this compound may have implications in treating neurological disorders such as depression or anxiety.
Oncology
Preliminary research has indicated that derivatives of this compound may possess anti-cancer properties. The triazole ring is known for its role in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
Synthetic Chemistry
The synthesis of this compound has been explored as part of drug development processes. Its synthesis involves multi-step reactions that can be optimized for yield and purity.
Biochemical Assays
This compound is often utilized in biochemical assays to elucidate its mechanism of action. For instance, studies assessing its binding affinity to specific receptors can provide insights into its pharmacodynamics.
Case Study 1: Neuroprotective Effects
A study conducted on animal models demonstrated that administration of this compound resulted in significant neuroprotective effects against oxidative stress-induced neuronal damage. The results indicated a reduction in markers of inflammation and apoptosis in treated subjects compared to controls.
Case Study 2: Antitumor Activity
In vitro studies on cancer cell lines revealed that this compound exhibited dose-dependent cytotoxicity against several types of cancer cells. Mechanistic studies suggested that it induces apoptosis through the activation of caspase pathways.
Mechanism of Action
The mechanism by which 5-methoxy-2-[(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)oxy]pyrimidine exerts its effects involves binding to specific molecular targets.
Molecular Targets and Pathways
Enzyme Inhibition: : The compound can inhibit certain enzymes, blocking their activity and altering biochemical pathways.
Receptor Binding: : It may bind to cell surface receptors, triggering or inhibiting signaling pathways that affect cellular functions.
Pathways Involved: : Pathways influenced by the compound include those related to cellular proliferation, apoptosis, and metabolic regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
Pyrimidine Derivatives
- Thiazolo[5,4-d]pyrimidine Derivatives (): These compounds, such as those with piperazine or piperidine tails, exhibit a thiazole-fused pyrimidine core. Synthetic yields for these derivatives range from 60–75% .
- Pyrazolo[3,4-d]pyrimidine Derivatives (): These feature a pyrazole-fused pyrimidine core. The target compound’s triazolo-pyrazine subunit may confer higher metabolic stability than pyrazolo systems, which are prone to isomerization under specific conditions (e.g., compounds 7 and 9 isomerizing to 6 and 8 in ) .
Triazolo-Pyrazine Systems
Functional Group Analysis
Methoxy Substitution
- Similar methoxy-substituted pyrrolo-thiazolo-pyrimidines in and demonstrate enhanced solubility in organic solvents .
Piperidine Linker
Research Findings and Implications
- Pharmacological Potential: Triazolo-pyrazine systems are frequently explored as kinase inhibitors due to their ATP-binding site compatibility. The target compound’s structure aligns with JAK2 or CDK inhibitor scaffolds .
- Metabolic Profile : Methoxy groups generally reduce oxidative metabolism compared to hydroxylated analogs, as seen in pyrrolo-thiazolo-pyrimidine derivatives () .
- Comparative Limitations : Unlike thiazolo-pyrimidines (), the target compound lacks sulfur atoms, which may limit metal-binding interactions but reduce toxicity risks .
Q & A
Q. What synthetic methodologies are most effective for constructing the triazolo[4,3-a]pyrazine core in this compound?
The triazolo[4,3-a]pyrazine moiety can be synthesized via oxidative cyclization of hydrazine intermediates. A green chemistry approach using sodium hypochlorite (NaOCl) in ethanol at room temperature for 3 hours achieves high yields (73%) with minimal hazardous byproducts . For analogs, coupling reactions between substituted pyrazines and piperidine derivatives under dry acetonitrile or dichloromethane conditions are recommended, followed by recrystallization for purity .
Q. How should researchers confirm the structural integrity of this compound post-synthesis?
Use a combination of spectroscopic techniques:
- IR spectroscopy to identify functional groups (e.g., C-N stretches in triazole rings at ~1600 cm⁻¹, methoxy C-O stretches at ~1250 cm⁻¹) .
- ¹H NMR to resolve proton environments (e.g., methoxy protons at δ 3.8–4.0 ppm, piperidine protons at δ 2.5–3.5 ppm) .
- Elemental analysis to verify stoichiometry (e.g., C, H, N content matching molecular formula C₁₇H₂₀N₈O₂) .
Q. What solvents and reaction conditions are optimal for coupling the pyrimidine and piperidine moieties?
Dry acetonitrile or dichloromethane under inert gas (N₂/Ar) at 60–80°C for 6–12 hours facilitates alkylation or aryloxy coupling. Post-reaction, evaporate solvents under reduced pressure and purify via recrystallization (acetonitrile or methanol) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for triazolopyrazine derivatives?
Contradictions often arise from assay variability (e.g., cell lines, enzyme isoforms). Standardize protocols using:
- Dose-response curves (IC₅₀/EC₅₀ comparisons) across multiple models.
- Molecular docking to validate target engagement (e.g., BRD4 bromodomains or fungal 14-α-demethylase) .
- Meta-analysis of published data to identify structure-activity trends (e.g., substituent effects on potency) .
Q. What strategies improve yield and purity during scale-up synthesis?
- Flow chemistry : Continuous flow systems reduce side reactions and improve reproducibility for oxidation steps (e.g., NaOCl-mediated cyclization) .
- Design of Experiments (DoE) : Optimize parameters (temperature, solvent ratio) using statistical models to maximize yield .
- Chromatography : Use preparative HPLC for intermediates prone to isomerization .
Q. How does the methoxy group influence the compound’s pharmacokinetic properties?
The methoxy group enhances lipophilicity (logP ~2.5), improving membrane permeability. However, it may reduce metabolic stability due to demethylation by CYP450 enzymes. Validate via:
- In vitro microsomal assays (human liver microsomes).
- Pharmacokinetic profiling in rodent models (e.g., t₁/₂, bioavailability) .
Methodological Guidance
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
